molecular formula C10H6F4N2 B1597694 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole CAS No. 33469-12-4

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

Cat. No.: B1597694
CAS No.: 33469-12-4
M. Wt: 230.16 g/mol
InChI Key: JWQVMMHWTAFPQR-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole is a compound that features both fluorine and trifluoromethyl groups, making it a significant molecule in various fields of chemistry. The presence of these groups imparts unique properties to the compound, such as increased lipophilicity and metabolic stability, which are valuable in pharmaceutical and agrochemical applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce different functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-imidazole
  • 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
  • **2-(4-methylphenyl)-5-(trifluorom

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2/c11-7-3-1-6(2-4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQVMMHWTAFPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374660
Record name 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33469-12-4
Record name 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33469-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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